molecular formula C19H18ClN3O3 B2738377 3-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946330-70-7

3-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2738377
CAS RN: 946330-70-7
M. Wt: 371.82
InChI Key: CPTHYRAEYDHVNM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a carboxylate group, a chlorobenzyl group, and an ethoxyphenyl group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring, a carboxylate group, a chlorobenzyl group, and an ethoxyphenyl group would contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxylate group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate group and the nonpolar benzyl group .

Scientific Research Applications

Molecular, Electronic, and Spectroscopic Analysis

The study of heterocyclic compounds, including variations of triazole derivatives similar to 3-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has revealed insights into their molecular, electronic, nonlinear optical properties, and spectroscopic characteristics. Such compounds have been analyzed for their geometric parameters, electronic properties calculated using DFT methods, and their UV-visible absorption spectra. These analyses help understand the compounds' potential in applications ranging from materials science to pharmacology (Beytur & Avinca, 2021).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives has demonstrated their antimicrobial properties. Novel triazole derivatives have been synthesized and screened for their effectiveness against various microorganisms, showing that some possess good to moderate antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Triazole derivatives have also been studied for their corrosion inhibition performance, particularly for protecting mild steel in corrosive acid media. The efficiency of these compounds as corrosion inhibitors was tested through various techniques, revealing high inhibition efficiency. This indicates their potential use in corrosion protection applications (Bentiss et al., 2009).

Molecular Docking and Structure Analysis

The synthesis and structural analysis of triazole derivatives, including their interaction with proteins, have been explored. Molecular docking studies suggest favorable interactions between synthesized compounds and specific proteins, indicating potential applications in drug discovery and molecular biology (Wu et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis process, and studying its properties in more detail .

properties

IUPAC Name

(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-3-25-17-9-7-16(8-10-17)23-13(2)18(21-22-23)19(24)26-12-14-5-4-6-15(20)11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTHYRAEYDHVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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